Spiro[3.4]octan-5-amine hydrochloride
Description
Historical Development of Spirocyclic Amine Derivatives
Spirocyclic amine derivatives trace their origins to early 20th-century organic chemistry. The first spiro compound was identified by Adolf von Baeyer in 1900, marking the beginning of structural exploration in twisted bicyclic systems. By 1939, β-vetivone—a spiro[4.5]decane derivative—was isolated from vetiver oil, though its correct structure was only confirmed in 1968 through total synthesis. These milestones highlighted the challenges in characterizing spirocyclic systems due to their unique three-dimensionality.
The 1970s saw advances in synthetic methodologies, enabling the elucidation of natural spiro compounds like surugatoxin, a marine toxin containing a spiro-lactam scaffold. Modern drug discovery efforts, particularly since the 2010s, have prioritized spirocyclic amines for their conformational rigidity and enhanced binding properties.
Molecular Significance in Modern Organic Chemistry
Spiro[3.4]octan-5-amine hydrochloride exemplifies the strategic value of spiro scaffolds in medicinal chemistry. Key attributes include:
Structural Rigidity : The perpendicular arrangement of rings minimizes π-system interactions, suppresses crystallization, and enhances solubility.
Chirality : The spiro carbon can exhibit axial chirality, enabling enantioselective synthesis for drug candidates.
Drug-Like Properties :
- Increased Fsp³ (fraction of sp³-hybridized carbons), improving clinical translation potential.
- Modulation of log P, metabolic stability, and receptor-ligand complementarity.
Research Objectives and Knowledge Gaps
Current research focuses on:
- Synthetic Efficiency : Developing one-step protocols (e.g., SnAP reagent-ketone reactions) to access N-unprotected spirocyclic amines.
- Enantioselective Methods : Advancing catalytic systems for stereocontrolled spirocyclization, as seen in Au-catalyzed furanone synthesis.
- Scaffold Diversification : Exploring spiro[3.4]octane variants to target underexplored biological pathways.
Critical gaps include:
- Limited understanding of spirocyclic amine metabolism.
- Scalability challenges in multi-ring spiro systems.
- Computational tools for predicting spiro scaffold-protein interactions.
Properties
Molecular Formula |
C8H16ClN |
|---|---|
Molecular Weight |
161.67 g/mol |
IUPAC Name |
spiro[3.4]octan-8-amine;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c9-7-3-1-4-8(7)5-2-6-8;/h7H,1-6,9H2;1H |
InChI Key |
ZLIWEWXXRGKWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CCC2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Spiro[3.4]octan-5-one is a common precursor for the amine derivative. It can be synthesized via rearrangement or annulation reactions involving bicyclobutyl or cyclobutanone derivatives.
- The ketone functionality at the 5-position is typically reduced or aminated to introduce the amine group.
Common Preparation Methods
Method A: Reductive Amination of Spiro[3.4]octan-5-one
- The ketone is reacted with ammonia or a primary amine source under reductive amination conditions.
- Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation (e.g., Raney nickel under H2 atmosphere) facilitate conversion of the ketone to the corresponding amine.
- The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Method B: Direct Aminomethylation
- A spirocyclic ketone or spiro[3.4]octan-5-ol can be reacted with aminomethyl reagents under controlled conditions to install the aminomethyl group at the 6-position, followed by hydrochloride salt formation.
Method C: Annulation Strategies
- Annulation of cyclopentane or cyclobutane rings with nitrogen-containing reagents can directly yield 2-azaspiro[3.4]octane frameworks, which can be further functionalized to the amine hydrochloride salt.
Detailed Reaction Steps and Conditions
Industrial and Laboratory Scale Considerations
- Industrial synthesis employs optimized reaction conditions such as controlled temperature (typically 80 °C), pressure (up to 1.2 MPa for hydrogenation), and reaction times (3–12 hours depending on step) to maximize yield and purity.
- Purification methods include crystallization and chromatographic techniques to isolate the hydrochloride salt in high purity.
- Use of Raney nickel catalyst and hydrogen gas is common for reduction steps, emphasizing the need for appropriate safety measures.
Research Findings and Comparative Analysis
- The reductive amination route is favored for its straightforward approach and relatively high yield.
- Alternative annulation methods provide access to nitrogen-containing spirocyclic frameworks but may require more steps or specialized reagents.
- The presence of both amine and hydroxyl groups in related compounds (e.g., 6-(Aminomethyl)spiro[3.4]octan-5-ol hydrochloride) allows for diverse chemical transformations, but for pure amine hydrochloride, reduction of ketone to amine is essential.
Data Table: Summary of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Spiro[3.4]octan-5-one, NH3 or amine, NaBH4 or Raney Ni + H2 | 80 °C, 6–12 h, 1.2 MPa H2 (if catalytic) | High yield, straightforward | Requires hydrogenation setup |
| Aminomethylation of Spiro[3.4]octan-5-ol | Spirocyclic ketone/alcohol, aminomethyl reagents | Controlled temperature, reducing agent | Direct amine installation | May need multiple steps |
| Annulation of Cyclopentane/Cyclobutane Rings | Cyclopentane/cyclobutane derivatives, nitrogen sources | Conventional chemical transformations | Access to nitrogen spirocycles | More complex, potential for side products |
Chemical Reactions Analysis
Types of Reactions
Spiro[3.4]octan-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
Spiro[3.4]octan-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of spiro[3.4]octan-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The spirocyclic structure provides rigidity and three-dimensionality, which can enhance binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Amine Hydrochlorides
Structural and Physicochemical Properties
The following table summarizes key data for Spiro[3.4]octan-5-amine hydrochloride and analogous compounds:
* Molecular weight calculated assuming HCl inclusion; may refer to the free base. ‡ Insufficient data in for precise formula/weight.
Key Observations:
- The [3.4] system balances moderate strain and stability, while larger systems (e.g., [4.5]) are more stable but less synthetically versatile .
Supplier Landscape and Accessibility
- Spiro[3.4]octan-5-amine HCl: Limited availability; restocking notifications required .
- Spiro[2.3]hexan-5-amine HCl : Readily available through multiple Chinese suppliers via 960化工网, with competitive pricing .
- Spiro[2.5]octan-5-amine HCl : Sold by Aladdin Scientific in 100 mg quantities (97% purity), suitable for small-scale research .
- Spiro[4.5]decan-7-amine HCl : Catalogued by Enamine Ltd, a prominent building-block supplier, though detailed specifications are lacking .
Hazard Profiles and Handling Considerations
Only Spiro[3.4]octan-5-amine HCl has documented hazards (flammability, corrosivity), necessitating strict handling protocols . Safety data for other compounds remain unreported, highlighting a critical gap in publicly available information.
Research and Application Potential
- Medicinal Chemistry : Spirocyclic amines are prized for their conformational rigidity, enhancing target selectivity in drug design.
- Material Science : Spiro systems may serve as ligands or precursors for catalysts.
Biological Activity
Spiro[3.4]octan-5-amine hydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which plays a significant role in its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 161.66 g/mol. The spirocyclic structure contributes to its rigidity and three-dimensional configuration, which are crucial for its interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The amine group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity to proteins and enzymes. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Key Mechanisms:
- Binding Affinity : The compound's spirocyclic structure allows for unique interactions with receptors and enzymes, influencing their activity.
- Electrostatic Interactions : The amine group facilitates strong interactions with negatively charged sites on target proteins.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.
Anticancer Activity
Preliminary studies have explored the anticancer potential of this compound. In vitro assays demonstrate that this compound can induce apoptosis in cancer cell lines, such as HeLa cells, with an observed half-maximal inhibitory concentration (IC50) indicating moderate potency.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 16.0 | Induces apoptosis |
| MCF-7 | 22.5 | Growth inhibition |
Case Studies
-
Antimicrobial Activity Study :
In a study evaluating the antimicrobial efficacy of various compounds, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. -
Anticancer Research :
A recent investigation focused on the cytotoxic effects of this compound on breast cancer cell lines revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other spirocyclic compounds but exhibits distinct biological activities due to its specific molecular configuration.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Spiro[3.4]octan-1-amine hydrochloride | Amine group at different position | Lower potency in receptor binding |
| 6-(Aminomethyl)spiro[3.4]octan-5-ol | Hydroxyl group presence | Enhanced reactivity and potential uses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
